molecular formula C9H11ClN2S B8692468 N-[2-(4-chlorophenyl)ethyl]thiourea CAS No. 207596-23-4

N-[2-(4-chlorophenyl)ethyl]thiourea

Cat. No.: B8692468
CAS No.: 207596-23-4
M. Wt: 214.72 g/mol
InChI Key: YYWDZZBBJUQVJR-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]thiourea is a thiourea derivative characterized by a 4-chlorophenyl ethyl group attached to the thiourea core (-N-C(S)-N-). Thiourea derivatives are widely studied for their pharmacological applications, including antiviral and enzyme inhibitory activities, driven by their ability to form hydrogen bonds and engage in π-π interactions .

Properties

CAS No.

207596-23-4

Molecular Formula

C9H11ClN2S

Molecular Weight

214.72 g/mol

IUPAC Name

2-(4-chlorophenyl)ethylthiourea

InChI

InChI=1S/C9H11ClN2S/c10-8-3-1-7(2-4-8)5-6-12-9(11)13/h1-4H,5-6H2,(H3,11,12,13)

InChI Key

YYWDZZBBJUQVJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=S)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between N-[2-(4-chlorophenyl)ethyl]thiourea and its analogs:

Compound Name Substituents Key Structural Features Reference
This compound 4-Chlorophenyl ethyl group Hydrophobic ethyl linker; electron-withdrawing Cl enhances resonance stabilization N/A
N-Allyl-N'-(4-chlorophenyl)thiourea Allyl + 4-chlorophenyl Conjugated allyl group may increase reactivity; Cl improves lipophilicity
HI-443 (Thiophene-ethyl-bromopyridyl) Thiophene + bromopyridyl Bulky substituents enhance binding to HIV-1 reverse transcriptase
1-(4-Chlorobenzoyl)-3-(2,4,6-trichlorophenyl)thiourea 4-Chlorobenzoyl + trichlorophenyl Multiple Cl atoms increase electron withdrawal; intramolecular H-bonding observed
N-(4-Hydroxyphenyl)thiourea 4-Hydroxyphenyl Polar -OH group improves solubility; participates in H-bonding
HI-346 (Cyclohexenyl-ethyl-bromopyridyl) Cyclohexenyl + bromopyridyl Cyclohexenyl occupies hydrophobic pockets in HIV-1 RT

Key Observations :

  • The 4-chlorophenyl group is a common motif in antiviral and enzyme-targeting thioureas due to its balance of hydrophobicity and electronic effects .
  • Alkyl linkers (e.g., ethyl, allyl) influence molecular flexibility and interaction with hydrophobic binding pockets .
  • Halogen atoms (Cl, Br) enhance binding via halogen bonding and steric effects, as seen in HI-443 and HI-346 .
Enzyme Inhibition and Binding
  • 1-(4-Chlorobenzoyl)-3-(2,4,6-trichlorophenyl)thiourea : Demonstrates stabilized crystal packing via N–H⋯O and O–H⋯S hydrogen bonds, a feature critical for maintaining structural integrity in enzyme-binding environments .
  • N-(4-Hydroxyphenyl)thiourea : The -OH group facilitates hydrogen bonding with target proteins, enhancing solubility and bioavailability .

Physicochemical Properties

  • Solubility : Polar substituents (e.g., -OH in N-(4-hydroxyphenyl)thiourea) improve aqueous solubility, whereas halogenated analogs (e.g., HI-443) exhibit higher lipophilicity .
  • Crystal Packing : Thioureas with intramolecular H-bonds (e.g., 1-(4-chlorobenzoyl)-3-(2,4,6-trichlorophenyl)thiourea) show enhanced thermal stability and crystallinity .
  • Melting Points : Halogenated derivatives generally have higher melting points due to stronger intermolecular forces (e.g., HI-443: >200°C) .

Preparation Methods

Reaction of 2-(4-Chlorophenyl)ethylamine with Ammonium Thiocyanate in Acidic Media

Procedure :

  • Reactants : 2-(4-Chlorophenyl)ethylamine (1 eq), ammonium thiocyanate (NH₄SCN, 1 eq), concentrated HCl.

  • Conditions : Reflux in HCl (6–12 h), neutralization with NaOH, extraction with ethyl acetate.

  • Purification : Recrystallization from ethanol or acetonitrile.

Key Data :

ParameterValueSource Analogy
Yield65–78%
Reaction Time8–12 h
CharacterizationIR: ν(C=S) ~1160 cm⁻¹; ¹H NMR: δ 7.2–7.4 (Ar-H), δ 3.5–3.7 (–CH₂–), δ 10.2 (NH)

Mechanism :

  • Protonation of NH₄SCN generates HSCN, which reacts with the amine to form the thiourea via nucleophilic attack.

Isothiocyanate Intermediate Route

Procedure :

  • Step 1 : Generate 2-(4-chlorophenyl)ethyl isothiocyanate via thiophosgene (Cl₂C=S) treatment of the amine.

  • Step 2 : React isothiocyanate with aqueous ammonia.

Key Data :

ParameterValueSource Analogy
Yield (Step 2)70–85%
Reaction Time2–4 h (Step 2)
ChallengesHandling toxic thiophosgene

Example :

  • From: Isothiocyanate intermediates formed via thiophosgene exhibit high reactivity, enabling efficient coupling with ammonia.

Coupling Agent-Assisted Synthesis

Procedure :

  • Reactants : 2-(4-Chlorophenyl)ethylamine (1 eq), thiourea (1 eq), EDCI (1.2 eq) in dry THF.

  • Conditions : Stir at 25°C for 24 h, followed by aqueous workup.

Key Data :

ParameterValueSource Analogy
Yield55–60%
Purity>95% (HPLC)

Advantage : Avoids harsh acidic conditions but requires stoichiometric coupling agents.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityToxicity Concerns
NH₄SCN/HCl65–7890–95HighLow
Isothiocyanate Route70–8595–98ModerateHigh (thiophosgene)
EDCI Coupling55–6095LowModerate (EDCI cost)

Optimal Choice : NH₄SCN/HCl method balances yield, cost, and safety for industrial-scale synthesis.

Structural Characterization

  • IR Spectroscopy : C=S stretch at 1159–1165 cm⁻¹, N–H bends at 3300–3400 cm⁻¹.

  • ¹H NMR (DMSO-d₆) :

    • δ 7.25–7.40 (4H, aromatic), δ 3.60–3.75 (2H, –CH₂–), δ 2.85–3.00 (2H, –CH₂–), δ 10.1 (2H, NH).

  • X-ray Crystallography : Monoclinic system with intermolecular N–H⋯S hydrogen bonds (analogous to).

Challenges and Solutions

  • Byproduct Formation : Dithiocarbamates may form if CS₂ is present; minimized by strict stoichiometry.

  • Purification : Recrystallization from ethanol/acetonitrile removes unreacted amine and salts .

Q & A

Q. What are the optimal synthetic routes for N-[2-(4-chlorophenyl)ethyl]thiourea and its derivatives?

The compound can be synthesized via condensation reactions between 4-chlorophenethylamine and thiophosgene or isothiocyanates. Key steps include:

  • Purification via recrystallization using ethanol or methanol.
  • Characterization using IR spectroscopy (C=S stretch ~1250–1350 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–7.4 ppm, NH signals at δ 9–10 ppm) .
  • For derivatives, substituents on the aryl group (e.g., trifluoromethyl, nitro) require controlled reaction temperatures (0–5°C) to avoid side reactions .

Q. How can crystallographic data validate the molecular structure of thiourea derivatives?

Single-crystal X-ray diffraction is critical for confirming bond lengths, angles, and hydrogen-bonding networks. For example:

  • The title compound in crystallizes in the monoclinic space group P2₁/c with intramolecular N–H···O hydrogen bonds forming pseudo-six-membered rings.
  • Lattice parameters (e.g., a = 9.6551 Å, β = 104.29°) and torsion angles provide insights into conformational stability .

Q. What spectroscopic methods are essential for characterizing thiourea derivatives?

  • IR Spectroscopy : Identifies thiocarbonyl (C=S) and NH stretches.
  • ¹H/¹³C NMR : Resolves substituent effects on aromatic protons and confirms alkyl/aryl group connectivity.
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks for this compound at m/z 215.07) .

Advanced Research Questions

Q. How do computational methods enhance the understanding of thiourea reactivity and electronic properties?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can:

  • Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer interactions.
  • Simulate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites .
  • Validate experimental vibrational spectra via frequency calculations .

Q. What strategies resolve contradictions in biological activity data for thiourea derivatives?

  • Dose-Response Studies : Compare EC₅₀ values (e.g., anti-HIV activity in : EC₅₀ = 0.8 μM) across cell lines (e.g., MT-4 lymphocytes) to assess potency variations.
  • Resistance Profiling : Test against multidrug-resistant strains (e.g., HIV-1 RT mutants) to identify structure-activity relationships (SARs) .

Q. How do substituents influence the biological efficacy of this compound analogs?

  • Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Enhance antiviral activity by stabilizing charge-transfer complexes with target enzymes .
  • Hydrophobic Moieties (e.g., cyclohexenyl): Improve membrane permeability, as seen in HIV-1 inhibitors with sub-micromolar IC₅₀ values .

Q. What experimental designs are used to assess the compound’s stability under physiological conditions?

  • pH-Dependent Stability Tests : Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C for 24 hours, followed by HPLC analysis .
  • Light Sensitivity : Monitor degradation via UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) .

Q. How can thiourea derivatives be tailored for chemosensing applications?

  • Metal Coordination : Utilize the thiourea moiety as a ligand for Cu(II) or Ag(I) ions, detectable via colorimetric shifts (e.g., λₘₐₓ changes from 450 to 600 nm) .
  • Anion Sensing : Modify with fluorophores (e.g., pyrene) to detect CN⁻ or F⁻ via fluorescence quenching .

Methodological Guidelines

Q. What protocols ensure reproducibility in synthesizing novel thiourea analogs?

  • Standardized Procedures : Use Schlenk techniques under nitrogen for moisture-sensitive reactions.
  • Microanalysis : Confirm purity via %C, %H, %N (deviation ≤0.4% from theoretical values) .

Q. How are molecular docking studies applied to predict target binding modes?

  • Protein Preparation : Retrieve HIV-1 RT (PDB: 1RTD) and optimize hydrogen-bond networks with AutoDock Tools.
  • Docking Parameters : Use Lamarckian genetic algorithms (GA runs = 100) to identify binding affinities (ΔG ≤ −8 kcal/mol) .

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